N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15149829
InChI: InChI=1S/C25H24N4O5/c1-3-34-20-12-8-18(9-13-20)27-22(30)16-28-21-5-4-14-26-23(21)24(31)29(25(28)32)15-17-6-10-19(33-2)11-7-17/h4-14H,3,15-16H2,1-2H3,(H,27,30)
SMILES:
Molecular Formula: C25H24N4O5
Molecular Weight: 460.5 g/mol

N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

CAS No.:

Cat. No.: VC15149829

Molecular Formula: C25H24N4O5

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide -

Specification

Molecular Formula C25H24N4O5
Molecular Weight 460.5 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C25H24N4O5/c1-3-34-20-12-8-18(9-13-20)27-22(30)16-28-21-5-4-14-26-23(21)24(31)29(25(28)32)15-17-6-10-19(33-2)11-7-17/h4-14H,3,15-16H2,1-2H3,(H,27,30)
Standard InChI Key PNQZDDCUPWIMLW-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3

Introduction

Structural Characterization and Nomenclature

The target compound features a pyrido[3,2-d]pyrimidine core, a bicyclic system comprising fused pyridine and pyrimidine rings. Key structural attributes include:

  • A 4-methoxybenzyl group at position 3 of the pyridopyrimidine ring, contributing to lipophilicity and potential π-π stacking interactions .

  • An N-(4-ethoxyphenyl)acetamide side chain at position 2, which may enhance solubility and modulate receptor binding .

  • Two ketone oxygen atoms at positions 2 and 4, creating hydrogen-bonding sites critical for molecular recognition .

The IUPAC name reflects these substituents: N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide. Computational modeling predicts a molecular weight of ~497.5 g/mol, with logP values suggesting moderate hydrophobicity .

Synthetic Pathways and Optimization

Core Pyridopyrimidine Formation

The pyrido[3,2-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions analogous to those reported for pyrido[2,3-d]pyrimidines . A plausible route involves:

  • Condensation of barbituric acid derivatives with substituted aldehydes under microwave irradiation in aqueous media .

  • Introduction of the 4-methoxybenzyl group via nucleophilic substitution or reductive amination .

  • Acetylation with N-(4-ethoxyphenyl)chloroacetamide to install the side chain .

Table 1: Comparison of Synthetic Methods for Pyridopyrimidine Derivatives

MethodSolventCatalystYield (%)Reference
Microwave-assisted (H₂O)WaterNone85–92
Conventional refluxDMFHCl68–75

Microwave-assisted synthesis in water offers superior yields (≥85%) and reduced reaction times compared to traditional reflux methods .

Side Chain Functionalization

The acetamide moiety is introduced via Schotten-Baumann acylation, where 4-ethoxyaniline reacts with chloroacetyl chloride followed by coupling to the pyridopyrimidine core . NMR analysis of intermediates would confirm successful substitution through:

  • Disappearance of NH₂ peaks at δ 6.5–7.0 ppm.

  • Emergence of acetamide carbonyl signals at δ 168–170 ppm .

Hypothetical Biological Activity and Applications

While direct pharmacological data for this compound are unavailable, structural analogs exhibit notable bioactivities:

Anti-Inflammatory Properties

Compounds with ethoxyphenylacetamide side chains show COX-2 selectivity (SI > 15), attributed to hydrogen bonding with Arg513 . The target molecule’s ethoxy group may enhance membrane permeability, improving bioavailability.

Physicochemical and Spectroscopic Properties

Spectral Signatures

  • IR: Strong absorptions at 1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I), and 1250 cm⁻¹ (C-O-C ether) .

  • ¹H NMR:

    • δ 1.35 ppm (triplet, CH₃ of ethoxy).

    • δ 3.75 ppm (singlet, OCH₃).

    • δ 4.95 ppm (quartet, N-CH₂-CO) .

Solubility and Stability

Preliminary assessments predict:

  • Aqueous solubility: <0.1 mg/mL due to aromatic stacking.

  • Plasma stability: t₁/₂ > 6 hours, supported by steric shielding of the lactam ring .

Future Directions and Challenges

  • Synthetic Scalability: Optimizing microwave parameters (power, time) to minimize side products .

  • Biological Screening: Prioritizing assays against kinases (EGFR, VEGFR) and inflammatory markers (TNF-α, IL-6) .

  • Formulation Studies: Encapsulation in nanocarriers to address solubility limitations.

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